molecular formula C20H17BrFN3O B3016566 1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-84-5

1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B3016566
CAS RN: 900001-84-5
M. Wt: 414.278
InChI Key: MFJJMZXVGONUNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrazine carboxamide derivatives has been explored in the provided studies. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another study reported the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . These methods highlight the versatility of pyrazine carboxamide chemistry and the potential for generating a wide array of derivatives, including the target compound 1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide.

Molecular Structure Analysis

The molecular structure of pyrazine carboxamide derivatives is characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine the structures of these compounds. For example, the title compounds in study were determined by IR, 1H NMR, and high-resolution mass spectrometry (HRMS). Similarly, the compound in study was characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compounds.

Chemical Reactions Analysis

The reactivity of pyrazine carboxamide derivatives can be inferred from studies on related compounds. For instance, the reactivity properties of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide were investigated using molecular dynamics simulations and density functional theory (DFT) calculations . The study identified the most reactive sites in the molecule and investigated its vulnerability towards autoxidation and hydrolysis. Such analyses are crucial for understanding the chemical behavior of the target compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine carboxamide derivatives are closely related to their structure and reactivity. The biological activities of these compounds, such as insecticidal, fungicidal, antibacterial, antifungal, and anticancer activities, are often evaluated to determine their potential applications . For example, the compounds synthesized in study were evaluated for their larvicidal and fungicidal activities, while the compound in study was screened for its antibacterial, antifungal, and anticancer activities. These properties are indicative of the potential utility of the target compound in various biological contexts.

Scientific Research Applications

Anticancer Activity

Compounds with a 3,4-dihydropyrrolo[1,2-a]pyrazine ring skeleton, specifically 3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, have demonstrated potent anticancer activity against prostate and breast cancer cells. This compound significantly inhibited cell viability, reduced cell migration in a dose-dependent manner, and induced apoptosis through caspase-3 activation and cleavage of PARP in PC-3 and MCF-7 cells, suggesting its potential as an anticancer agent (Seo et al., 2019).

Antimicrobial Activity

Some pyrazine derivatives, specifically compounds synthesized through the reaction of 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide, exhibit in vitro antimicrobial activities. Newly synthesized compounds from this research have been screened for their efficacy against various bacterial and fungal strains (Gad-Elkareem et al., 2011).

Anticonvulsant Activity

Derivatives of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide have shown significant anticonvulsant activity. For example, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide was particularly active, offering protection against minimal clonic seizures without toxicity, suggesting its potential application in anticonvulsant therapy (Ahsan et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. If it is a drug, it might interact with certain proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be flammable .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is a drug .

properties

IUPAC Name

1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O/c21-15-9-7-14(8-10-15)19-18-6-3-11-24(18)12-13-25(19)20(26)23-17-5-2-1-4-16(17)22/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJMZXVGONUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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